molecular formula C15H17F3N4O B15258795 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine

Cat. No.: B15258795
M. Wt: 326.32 g/mol
InChI Key: LVMWOQVRBSZMDQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine (CID 42961336) is a heterocyclic compound featuring a piperazine ring connected via an ethyl group to a 1,2,4-oxadiazole scaffold substituted at the 3-position with a 3-(trifluoromethyl)phenyl group . Its molecular formula is C₁₅H₁₇F₃N₄O, with a molecular weight of 338.32 g/mol.

Such compounds are often explored for CNS-targeted therapies due to piperazine’s affinity for neurotransmitter receptors .

Properties

Molecular Formula

C15H17F3N4O

Molecular Weight

326.32 g/mol

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H17F3N4O/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18/h2-4,9-10,19H,5-8H2,1H3

InChI Key

LVMWOQVRBSZMDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine typically involves multiple steps. One common route starts with the preparation of 3-(trifluoromethyl)phenylpiperazine, which is then reacted with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced amines .

Scientific Research Applications

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is summarized below:

Compound Name / CID Key Structural Differences Molecular Formula Receptor Affinity / Activity Key Findings
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine (CID 42961336) Reference compound C₁₅H₁₇F₃N₄O Not explicitly tested in evidence Hypothesized to modulate serotonin receptors (5-HT₁) based on structural parallels; oxadiazole may enhance stability vs. simpler piperazines .
1-({3-[3-(Trifluoromethyl)phenyl]-oxadiazol-5-yl}methyl)piperazine (CID 16227584) Methylene (-CH₂-) linker vs. ethyl (-CH₂CH₂-) C₁₄H₁₅F₃N₄O Undisclosed Shorter linker reduces steric bulk; potential for altered pharmacokinetics (e.g., faster clearance) compared to ethyl-linked analogue .
1-(3-Trifluoromethylphenyl)piperazine (Compound 3 in ) Lacks oxadiazole and ethyl linker C₁₁H₁₃F₃N₂ 5-HT₁B agonist Demonstrated dose-dependent inhibition of sympathetic nerve discharge (SND) in cats; bradycardia and hypotension observed .
1-(6-Fluoro-4-methylpyridin-3-yl)piperazine Pyridine ring replaces oxadiazole C₁₀H₁₄FN₃ Undisclosed Synthesized via tert-Boc deprotection; used as a precursor for CNS-active agents. Fluorine enhances bioavailability and blood-brain barrier penetration .
1-(4-Methylphenyl-oxadiazol-5-ylmethyl)piperazine (CAS 923767-43-5) 4-Methylphenyl vs. 3-CF₃-phenyl C₁₄H₁₈N₄O Undisclosed Methyl substitution reduces electron-withdrawing effects, potentially altering binding interactions compared to CF₃-substituted analogues .

Pharmacological and Functional Comparisons

  • Receptor Selectivity: The simpler 1-(3-trifluoromethylphenyl)piperazine (without oxadiazole) exhibits 5-HT₁B agonist activity, modulating sympathetic nerve activity and blood pressure . The addition of the oxadiazole-ethyl moiety in CID 42961336 may shift selectivity toward 5-HT₁A or other subtypes, as seen in arylpiperazine-oxadiazole hybrids .
  • Metabolic Stability: The oxadiazole ring in CID 42961336 is resistant to hydrolysis under physiological conditions, offering an advantage over ester- or amide-containing piperazines (e.g., 1-(6-fluoro-4-methylpyridin-3-yl)piperazine) . Trifluoromethyl groups generally reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogues like 1-(3-chlorophenyl)piperazine .
  • Synthetic Accessibility :

    • Ethyl-linked derivatives (e.g., CID 42961336) require multi-step synthesis involving oxadiazole formation and piperazine alkylation, whereas methylene-linked analogues (CID 16227584) simplify synthesis but may compromise target engagement .

Clinical and Preclinical Implications

  • CID 42961336 and its analogues are candidates for CNS disorders (e.g., anxiety, pain) due to piperazine’s serotonin/dopamine receptor affinity .
  • The ethyl-oxadiazole scaffold may improve blood-brain barrier penetration compared to 1-(3-trifluoromethylphenyl)piperazine , which lacks heterocyclic rigidity .

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